molecular formula C27H44O3 B196330 1beta-Calcitriol CAS No. 66791-71-7

1beta-Calcitriol

Cat. No.: B196330
CAS No.: 66791-71-7
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-PEJFXWBPSA-N
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Mechanism of Action

Target of Action

Impurity B of Calcitriol, also known as 1beta-Calcitriol, is an impurity of Calcitriol . Calcitriol is the hormonally active form of vitamin D3 and the active metabolite that activates the Vitamin D Receptor (VDR) . The primary target of this compound is therefore the VDR, which is ubiquitously expressed in various tissues in the body .

Mode of Action

This compound interacts with the VDR to induce genomic effects . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named Vitamin D-Responsive Elements (VDREs) . Non-transcriptional effects also occur quickly and are unaffected by inhibitors of transcription and protein synthesis .

Biochemical Pathways

The interaction between this compound and the VDR affects various biochemical pathways. It plays a crucial role in calcium and phosphate homeostasis, and skeletal health . It stimulates intestinal and renal Ca2+ absorption and regulates bone Ca2+ turnover . It also exhibits antitumor activity and inhibits in vivo and in vitro cell proliferation in a wide range of cells including breast, prostate, colon, skin, and brain carcinomas, and myeloid leukemia cells .

Pharmacokinetics

It is known that calcitriol, the active form of vitamin d, is primarily formed in the kidney by a 1α-hydroxylase-mediated enzymatic hydroxylation of calcifediol (25(oh)d3) . Calcifediol, the immediate precursor metabolite of calcitriol, has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in calcium and phosphate homeostasis. It enhances absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also has a role in plasma calcium regulation in concert with parathyroid hormone (PTH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Impurity B of Calcitriol involves the hydroxylation of vitamin D3 derivatives. The process typically includes the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired hydroxylated product.

Industrial Production Methods: Industrial production of Impurity B of Calcitriol may involve the use of solid lipid nanoparticles for encapsulation. This method enhances the stability and bioavailability of the compound. The preparation involves mixing the active ingredient with lipid matrices under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Impurity B of Calcitriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form less oxidized derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Impurity B of Calcitriol .

Scientific Research Applications

Impurity B of Calcitriol has several scientific research applications, including:

Comparison with Similar Compounds

    Calcitriol: The active form of vitamin D3, known for its role in calcium and phosphate regulation.

    Calcifediol: The immediate precursor of Calcitriol, with similar but less potent effects.

    Paricalcitol: A synthetic analog of Calcitriol used in the treatment of secondary hyperparathyroidism.

Uniqueness: Impurity B of Calcitriol is unique due to its specific hydroxylation pattern, which distinguishes it from other vitamin D3 derivatives. This unique structure allows it to interact differently with the vitamin D receptor, leading to distinct biological effects .

Properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-PEJFXWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66791-71-7
Record name 1-Epicalcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1.BETA.-CALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1beta-Calcitriol
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Reactant of Route 5
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Reactant of Route 6
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